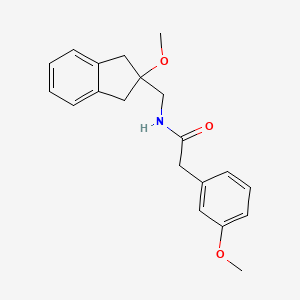

N-((2-甲氧基-2,3-二氢-1H-茚-2-基)甲基)-2-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions including acetylation, reduction, and nucleophilic substitution reactions. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved in two steps from a dianiline precursor, involving reduction and nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using X-ray diffraction techniques. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide was determined, revealing the orientation of the methoxy group and the acetamido group within the crystal lattice . Density functional theory (DFT) calculations are also employed to determine the stability and chemical reactivity of these compounds, as well as to predict their molecular electrostatic potential (MEP) . These techniques could be applied to analyze the molecular structure of "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives with various reagents can lead to the formation of different products. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds . The influence of methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was explored to modulate the antagonistic profile of adenosine A3 receptors . These studies suggest that the functional groups present in acetamide derivatives are reactive and can be modified to achieve desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their anticonvulsant activities, cytotoxicity, and antioxidant properties, are often evaluated in research. For example, substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides were found to have potent anticonvulsant activities and affected sodium channel inactivation . The cytotoxicity of certain acetamide derivatives was estimated against oligodendrocytes, and their redox profiles were evaluated using in vitro assays . The antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using the DPPH free radical scavenging test . These properties are crucial for the potential therapeutic applications of these compounds and would be relevant for the analysis of "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide".

科学研究应用

代谢和环境影响

对氯乙酰胺除草剂及其代谢物(包括乙草胺、丙草胺、丁草胺和异丙草胺)的研究突出了了解乙酰胺衍生物的代谢途径和环境行为的重要性。这些研究调查了导致致癌性的代谢激活途径,涉及大鼠和人类肝微粒体的复杂转化。识别负责这些化合物代谢的特定细胞色素 P450 同工型强调了乙酰胺衍生物在毒理学和环境健康研究中的重要性 (Coleman 等人,2000)。

绿色合成应用

乙酰胺衍生物在绿色合成中的应用以 N-(3-硝基-4-甲氧基苯基)乙酰胺催化氢化为 N-(3-氨基-4-甲氧基苯基)乙酰胺为例,展示了这些化合物在偶氮分散染料生产中的作用。这项研究证明了乙酰胺衍生物有可能为更环保、更有效的化学合成工艺做出贡献 (张群峰,2008)。

药理学和生物学研究

乙酰胺衍生物的药理活性也是一个重要的研究领域。例如,对 2-乙酰氨基-N-苄基-2-(甲氧基氨基)乙酰胺作为抗惊厥药的研究揭示了它们在癫痫新疗法开发中的潜力,突出了乙酰胺衍生物在药物化学和药物设计中的多功能性 (Camerman 等人,2005)。

分析和分离技术

乙酰胺衍生物的合成和表征在开发分析方法中至关重要,正如合成高比活标记化合物以研究除草剂和增效剂的代谢和作用方式所证明的那样 (Latli & Casida,1995)。这项研究强调了乙酰胺衍生物在增强我们对生物系统中化学相互作用的理解中的重要性。

属性

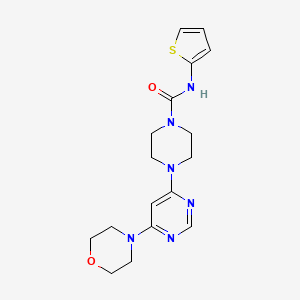

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-5-6-15(10-18)11-19(22)21-14-20(24-2)12-16-7-3-4-8-17(16)13-20/h3-10H,11-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPWOOZOVPTDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)